Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside: is a synthetic carbohydrate derivative This compound is notable for its complex structure, which includes multiple functional groups such as acetamido, allyl, and benzyl groups
Mechanism of Action
Target of Action
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside is primarily targeted towards bacteria . It plays a significant role in the biomedical sector, where it is used as an intervention to prevent the proliferation of bacteria .
Mode of Action
This compound interacts with bacteria by selectively impeding their pivotal metabolic pathways . This interaction results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
It is known that the compound interferes with the metabolic pathways of bacteria , which could potentially involve the disruption of essential processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By selectively impeding the metabolic pathways of bacteria, this compound effectively thwarts their proliferation .
Biochemical Analysis
Biochemical Properties
It is known to be soluble in Chloroform, Ethyl Acetate, and Methanol . It has been used as an inhibitor of O-linked glycosylation in a variety of cell lines .
Cellular Effects
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells . This suggests that it may have significant effects on cellular processes, particularly those involving protein glycosylation .
Molecular Mechanism
Its ability to inhibit O-linked glycosylation suggests that it may interact with enzymes involved in this process .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step often involves protecting the hydroxyl groups of the glucopyranoside to prevent unwanted reactions. This can be achieved using benzyl groups.
Introduction of Acetamido Group: The acetamido group is introduced by reacting the protected glucopyranoside with acetic anhydride in the presence of a base such as pyridine.
Allylation: The allyl group is introduced through an allylation reaction, typically using allyl bromide and a base like sodium hydride.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.
Substitution: The benzyl groups can be substituted under appropriate conditions, such as using nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the acetamido group.
Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a phase-transfer catalyst.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Azido derivatives or other substituted products depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of glycosylated drugs and prodrugs.
Biochemical Research: The compound serves as a model substrate for studying glycosidase enzymes and their inhibitors.
Material Science: It is explored for its potential in creating glycosylated polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
- Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose
Uniqueness
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. The presence of both allyl and benzyl groups at distinct positions provides a unique combination of steric and electronic effects, making it a valuable compound for specialized applications.
This detailed overview should provide a comprehensive understanding of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-3-14-30-24-22(26-18(2)27)25(31-16-20-12-8-5-9-13-20)32-21(23(24)28)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYTEIQFPXSSW-JYSSUKAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside in carbohydrate synthesis?
A1: this compound serves as a crucial building block in synthesizing complex oligosaccharides. [, ] Its structure allows for selective modifications at various positions, enabling the construction of diverse carbohydrate molecules. For instance, it acts as a glycosyl acceptor, reacting with glycosyl donors like 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide to form disaccharide structures. [] This controlled assembly of carbohydrates is essential for understanding their biological roles and developing potential therapeutics.
Q2: How does the allyl protecting group in this compound contribute to its synthetic utility?
A2: The allyl group in this compound serves as a protecting group for the hydroxyl group at the 3-position. [] This is crucial as it prevents unwanted side reactions at this position during synthesis. Additionally, the allyl group offers versatility. It can be selectively removed under mild conditions using reagents like chloro(tristriphenylphosphine)rhodium(I), revealing the free hydroxyl group for further modifications. [] Alternatively, it can undergo an interesting intramolecular O→N migration followed by reduction to a propylamino group, demonstrating its potential in generating diverse structures. [] This flexibility makes the compound valuable in constructing complex carbohydrates with defined structures.
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